Cas no 790667-50-4 (4-Piperidinol,3-methyl-1-(phenylmethyl)-, (3R,4S)-rel-)
4-Piperidinol,3-methyl-1-(phenylmethyl)-, (3R,4S)-rel- Chemical and Physical Properties
Names and Identifiers
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- 4-Piperidinol,3-methyl-1-(phenylmethyl)-, (3R,4S)-rel-
- cis-1-Benzyl-3-methylpiperidin-4-ol
- 4-Piperidinol,3-methyl-1-(phenylmethyl)-,(3R,4S)-rel-(9CI)
- 4-Piperidinol, 3-methyl-1-(phenylmethyl)-, (3R,4S)-rel-
- cis-1-Benzyl-3-methyl-piperidin-4-ol
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- MDL: MFCD32864165
- Inchi: 1S/C13H19NO/c1-11-9-14(8-7-13(11)15)10-12-5-3-2-4-6-12/h2-6,11,13,15H,7-10H2,1H3/t11-,13+/m1/s1
- InChI Key: FMHMBUYJMBGGPO-YPMHNXCESA-N
- SMILES: N1(CC2=CC=CC=C2)CC[C@H](O)[C@H](C)C1
4-Piperidinol,3-methyl-1-(phenylmethyl)-, (3R,4S)-rel- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D972078-100mg |
cis-1-Benzyl-3-methyl-piperidin-4-ol |
790667-50-4 | 95% | 100mg |
$285 | 2025-02-20 | |
| eNovation Chemicals LLC | D972078-50mg |
cis-1-Benzyl-3-methyl-piperidin-4-ol |
790667-50-4 | 95% | 50mg |
$215 | 2025-02-20 | |
| eNovation Chemicals LLC | D972078-250mg |
cis-1-Benzyl-3-methyl-piperidin-4-ol |
790667-50-4 | 95% | 250mg |
$450 | 2025-02-20 | |
| eNovation Chemicals LLC | D972078-500mg |
cis-1-Benzyl-3-methyl-piperidin-4-ol |
790667-50-4 | 95% | 500mg |
$770 | 2025-02-20 | |
| eNovation Chemicals LLC | D972078-5g |
cis-1-Benzyl-3-methyl-piperidin-4-ol |
790667-50-4 | 95% | 5g |
$5465 | 2025-02-20 | |
| eNovation Chemicals LLC | D972078-1g |
cis-1-Benzyl-3-methyl-piperidin-4-ol |
790667-50-4 | 95% | 1g |
$1430 | 2025-02-20 | |
| eNovation Chemicals LLC | D972078-50mg |
cis-1-Benzyl-3-methyl-piperidin-4-ol |
790667-50-4 | 95% | 50mg |
$215 | 2024-07-28 | |
| eNovation Chemicals LLC | D972078-100mg |
cis-1-Benzyl-3-methyl-piperidin-4-ol |
790667-50-4 | 95% | 100mg |
$285 | 2024-07-28 | |
| eNovation Chemicals LLC | D972078-250mg |
cis-1-Benzyl-3-methyl-piperidin-4-ol |
790667-50-4 | 95% | 250mg |
$450 | 2024-07-28 | |
| eNovation Chemicals LLC | D972078-500mg |
cis-1-Benzyl-3-methyl-piperidin-4-ol |
790667-50-4 | 95% | 500mg |
$770 | 2024-07-28 |
4-Piperidinol,3-methyl-1-(phenylmethyl)-, (3R,4S)-rel- Related Literature
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
Additional information on 4-Piperidinol,3-methyl-1-(phenylmethyl)-, (3R,4S)-rel-
Introduction to 4-Piperidinol, 3-methyl-1-(phenylmethyl)-, (3R,4S)-rel- (CAS No. 790667-50-4)
4-Piperidinol, 3-methyl-1-(phenylmethyl)-, (3R,4S)-rel-, identified by the Chemical Abstracts Service Number (CAS No.) 790667-50-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the piperidine class of heterocyclic amines, characterized by a six-membered ring containing one nitrogen atom. The specific stereochemistry denoted by (3R,4S)-rel indicates a unique arrangement of substituents around the piperidine ring, which is critical for its biological activity and potential therapeutic applications.
The 3-methyl-1-(phenylmethyl) moiety in the compound's name highlights its structural complexity and functionality. The presence of a phenylmethyl group (also known as benzyl) at the 1-position and a methyl group at the 3-position introduces hydrophobic interactions and potential binding sites for biological targets. This configuration is often exploited in drug design to enhance solubility, bioavailability, and receptor binding affinity.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the pharmacokinetic properties of such compounds with greater precision. The stereochemistry of (3R,4S)-rel piperidine derivatives is particularly important, as it can significantly influence the compound's interaction with biological receptors. Studies have shown that enantiomeric purity is a critical factor in determining therapeutic efficacy and minimizing adverse effects.
In the context of modern drug discovery, 4-Piperidinol, 3-methyl-1-(phenylmethyl)-, (3R,4S)-rel- represents a promising scaffold for developing novel therapeutic agents. Its unique structural features make it a valuable candidate for further investigation in areas such as central nervous system disorders, inflammation, and metabolic diseases. Researchers are increasingly leveraging high-throughput screening techniques to identify potential lead compounds based on similar structural motifs.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to achieve high yields and enantiomeric purity. Advanced synthetic methodologies, including asymmetric catalysis and chiral auxiliary strategies, are employed to construct the desired stereochemical configuration. These techniques not only enhance the efficiency of synthesis but also contribute to the scalability of production for preclinical and clinical studies.
Current research in medicinal chemistry emphasizes the importance of structure-activity relationships (SAR) in designing effective drugs. The (3R,4S)-rel configuration of 4-Piperidinol, 3-methyl-1-(phenylmethyl)- aligns well with this principle, as it provides a balanced profile of lipophilicity, solubility, and metabolic stability. Such properties are essential for ensuring that a drug candidate can traverse biological membranes efficiently while maintaining stability within the target organism.
Moreover, the compound's potential role in modulating enzyme activity has been explored in several preclinical studies. Piperidine derivatives are known to interact with various enzymes involved in signal transduction pathways, making them attractive candidates for therapeutic intervention. The specific arrangement of substituents in 4-Piperidinol, 3-methyl-1-(phenylmethyl)-, may confer selective binding to particular enzymes or receptors, thereby minimizing off-target effects.
The pharmaceutical industry has shown considerable interest in developing small molecule inhibitors based on piperidine scaffolds due to their versatility and efficacy. The (3R,4S)-rel configuration exemplifies how stereochemical control can be leveraged to optimize drug-like properties. As research progresses, it is anticipated that more derivatives will be synthesized and evaluated for their pharmacological potential.
In conclusion,4-Piperidinol, 3-methyl-1-(phenylmethyl)-, (3R, 4S)-rel-, CAS No. 790667-50-4, represents a significant advancement in pharmaceutical chemistry. Its unique structural features and stereochemical configuration make it a valuable tool for drug discovery and development. Further exploration of its biological activity and synthetic pathways will likely yield novel therapeutic agents with broad applications in medicine.
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